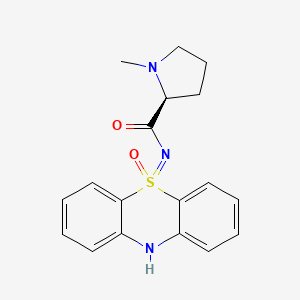![molecular formula C14H19NO3 B7353775 N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide](/img/structure/B7353775.png)
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide, also known as DPPE, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of enamide derivatives and is known to possess unique biochemical and physiological properties that make it an attractive candidate for various research applications. In
Mechanism of Action
The mechanism of action of N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, this compound is relatively inexpensive compared to other compounds that possess similar properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide. One area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, studies are needed to determine the optimal dosage and administration of this compound for various applications.
Synthesis Methods
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide can be synthesized using a variety of methods, including the reaction of 2-phenylpent-4-enoyl chloride with (R)-(+)-glycidol in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess antitumor activity, making it a potential candidate for the development of new cancer drugs.
properties
IUPAC Name |
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-6-13(11-7-4-3-5-8-11)14(18)15-9-12(17)10-16/h2-5,7-8,12-13,16-17H,1,6,9-10H2,(H,15,18)/t12-,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGOEKQUVNGBD-PZORYLMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)C(=O)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(C1=CC=CC=C1)C(=O)NC[C@H](CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)
![1-methyl-6-[8-oxo-1-[(2S)-oxolane-2-carbonyl]-1,4,7-triazecan-4-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7353708.png)

![methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353717.png)
![methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353720.png)
![methyl 4-chloro-3-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7353732.png)
![(1R,2S)-2-methyl-N-[4-(5-methyl-1H-imidazol-2-yl)oxan-4-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353736.png)
![methyl 2-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-3-(1,2,4-triazol-1-yl)propanoate](/img/structure/B7353742.png)
![N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7353752.png)
![N-[(2R)-2,3-dihydroxypropyl]-2-[(4-methoxyphenyl)methoxy]acetamide](/img/structure/B7353756.png)
![5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide](/img/structure/B7353761.png)
![N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide](/img/structure/B7353780.png)
![5-(difluoromethoxy)-N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]pyridine-2-carboxamide](/img/structure/B7353786.png)
![5-chloro-1-methyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B7353792.png)